Product packaging for Indolylmethylthiohydroximate(Cat. No.:)

Indolylmethylthiohydroximate

Cat. No.: B1265078
M. Wt: 206.27 g/mol
InChI Key: NPTAQBFHUNRJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolylmethylthiohydroximate is a high-purity chemical compound with the molecular formula C10H10N2OS and an average mass of 206.263 g/mol . This specialized reagent is provided exclusively for Research Use Only (RUO) and is intended for use in controlled laboratory research settings . RUO products, like this one, are not subject to evaluation for accuracy, specificity, or precision by regulatory authorities and are strictly not intended for use in diagnostic procedures, patient management, or any other clinical or personal applications . Researchers exploring the properties of oximes, aldoximes, and related structural classes may find value in this compound for basic scientific investigation, pharmaceutical research, or the development of novel analytical methods . When handling this product, researchers are responsible for ensuring all applicable laboratory safety protocols are followed. By purchasing this item, you acknowledge and agree that it will be used solely for research purposes by qualified and experienced scientific personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2OS B1265078 Indolylmethylthiohydroximate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

N-hydroxy-2-(1H-indol-3-yl)ethanethioamide

InChI

InChI=1S/C10H10N2OS/c13-12-10(14)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11,13H,5H2,(H,12,14)

InChI Key

NPTAQBFHUNRJAR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=S)NO

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=S)NO

Origin of Product

United States

Natural Occurrence and Biological Distribution of Indolylmethylthiohydroximate

Endogenous Presence in Plant Metabolomes

The metabolome of a plant is a complex collection of small molecule chemicals, or metabolites, that are the final products of gene expression. Indolylmethylthiohydroximate has been identified as an endogenous component within the metabolomes of several plant species.

Identification in Brassica Species and Related Glucosinolate-Producing Plants

This compound is recognized as a key intermediate in the biosynthesis of indole (B1671886) glucosinolates, a class of secondary metabolites characteristic of the order Brassicales, which includes the economically important Brassica genus (e.g., cabbage, broccoli, and mustard). Research into the biosynthesis of cabbage phytoalexins has elucidated the pathway where this compound serves as a precursor. nih.gov Studies on Brassica rapa have further detailed the genetic and molecular mechanisms underlying the formation of these indole-containing compounds, highlighting the central role of thiohydroximate intermediates. nih.gov The enzymatic conversion of amino acids to thiohydroximates is a critical step in the formation of the core glucosinolate structure.

Detection in Fragaria × ananassa (Strawberry) Metabolism

The cultivated strawberry (Fragaria × ananassa) is known for its complex metabolic profile, which contributes to its flavor, aroma, and potential health benefits. While direct and explicit identification of this compound in strawberry metabolomic studies is not prominently reported in the reviewed literature, extensive research has been conducted on the metabolome of different strawberry cultivars. nih.govnih.govmaxapress.comfrontiersin.org These studies utilize advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify a wide array of secondary metabolites, including numerous phenolic and nitrogen-containing compounds. nih.govnih.govmaxapress.comfrontiersin.org Given that strawberry plants synthesize a variety of indole-containing compounds, it is plausible that this compound, as a potential metabolic intermediate, could be present at detectable levels, although it may not have been a primary target of these specific investigations. Further targeted metabolomic analyses would be necessary to confirm its definitive presence and concentration in strawberry tissues.

Occurrence in Arabidopsis thaliana Systems

Arabidopsis thaliana, a model organism in plant biology and a member of the Brassicaceae family, is known to produce glucosinolates. Consequently, this compound has been reported in Arabidopsis thaliana as a precursor in the glucosinolate biosynthetic pathway. nih.gov Research on this model plant has been instrumental in dissecting the genetic and biochemical pathways of glucosinolate metabolism, where the activation of the indolic glucosinolate pathway can be triggered by various stimuli. nih.gov The study of Arabidopsis mutants has provided valuable insights into the specific genes and enzymes involved in the conversion of tryptophan to indole glucosinolates, a process in which this compound is a key intermediate.

Detection in Microbial and Fermented Biological Systems

Microbial communities, with their vast metabolic capabilities, can produce a diverse array of chemical compounds. Similarly, the process of fermentation can lead to the transformation of substrates into a variety of metabolites.

Identification in Microbial Community Metabolomics (e.g., Broiler Caecal Microbiota)

The gut microbiota of animals, such as the caecal microbiota of broiler chickens, is a complex ecosystem where intense metabolic activity occurs. While specific detection of this compound in broiler caecal microbiota has not been explicitly documented in the reviewed literature, studies have focused on the metabolism of tryptophan and the production of various indole derivatives by gut bacteria. nih.govresearchgate.netnih.gov These investigations reveal that microbial communities in the broiler cecum actively metabolize dietary components, leading to a diverse range of metabolites that can influence the host's physiology and health. nih.govresearchgate.netnih.gov The analytical methods employed in these studies, such as untargeted metabolomics, have the potential to identify a wide spectrum of compounds, and future research may reveal the presence of this compound or related thiohydroximate compounds in this microbial environment.

Presence in Fermented Food Products (e.g., Jiangshui)

Jiangshui is a traditional Chinese fermented vegetable product. The fermentation process is driven by a complex community of microorganisms, primarily lactic acid bacteria. While research on the microbial composition and metabolic profile of fermented vegetables like Jiangshui is ongoing, the primary focus has been on identifying the dominant bacterial species and common organic acids and volatile compounds responsible for the characteristic flavor and preservative properties. nih.gov To date, the presence of this compound in Jiangshui or other similar fermented vegetable products has not been reported in the scientific literature reviewed for this article. The metabolic pathways leading to its formation from precursor amino acids present in the raw vegetables would need to be active within the fermenting microbial community for it to be present.

Biosynthetic Pathways and Metabolic Interconnections of Indolylmethylthiohydroximate

Role as an Intermediate in Glucosinolate Biosynthesis

Indolylmethylthiohydroximate is a key precursor in the biosynthesis of indole (B1671886) glucosinolates, a class of secondary metabolites crucial for plant defense, particularly in the Brassicaceae family. kegg.jpgenome.jp These compounds contribute to the characteristic pungent flavor of plants like mustard and cabbage and act as natural pesticides against herbivores and pathogens.

Enzymatic Steps Preceding this compound Formation

The journey to this compound begins with the amino acid tryptophan. The initial and critical step in this pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. nih.gov The formation of IAOx is a significant branching point, as this intermediate can be channeled into either glucosinolate or auxin biosynthesis. nih.gov

Following the synthesis of IAOx, the pathway continues towards this compound. The subsequent enzymatic steps involve the conversion of IAOx to S-(Indolylmethylthiohydroximoyl)-L-cysteine. kegg.jpmodelseed.org This intermediate is then cleaved to produce this compound. modelseed.org

Downstream Conversions to Glucobrassicin (B1234704) and Related Indole Glucosinolates

Once formed, this compound undergoes a series of enzymatic reactions to become the core glucosinolate structure. A key transformation is the glucosylation of this compound, where a glucose molecule is attached. This reaction is catalyzed by a UDP-glucose:thiohydroximate S-glucosyltransferase, resulting in the formation of indolylmethyl-desulfoglucosinolate. kegg.jpgenome.jp The final step in the formation of the primary indole glucosinolate, glucobrassicin, involves a sulfation reaction. kegg.jp This process is catalyzed by a sulfotransferase enzyme, which adds a sulfate (B86663) group to the desulfoglucosinolate, completing the biosynthesis of glucobrassicin.

Involvement in Tryptophan-Dependent Indole-3-acetic Acid (Auxin) Biosynthesis Pathways

Indole-3-acetic acid (IAA), the primary auxin in plants, is a phytohormone that orchestrates a wide array of developmental processes, from cell division and elongation to root formation and fruit development. uv.mx While multiple pathways for auxin biosynthesis exist, the tryptophan-dependent pathways are among the most significant, and this compound is implicated as a potential intermediate. nih.govyoutube.com

Link to Indole-3-acetaldoxime and S-(Indolylmethylthiohydroximoyl)-L-cysteine Intermediates

The connection of this compound to auxin biosynthesis is established through its relationship with indole-3-acetaldoxime (IAOx). nih.gov As mentioned earlier, IAOx is a crucial precursor synthesized from tryptophan by CYP79B2 and CYP79B3 enzymes. nih.gov Plants with mutations in these genes exhibit reduced levels of both IAA and indole glucosinolates, demonstrating the central role of IAOx as a common intermediate. nih.gov S-(Indolylmethylthiohydroximoyl)-L-cysteine is also a shared intermediate in the pathways leading to both indole glucosinolates and potentially to auxin, further linking these metabolic routes. kegg.jpmodelseed.org

Proposed Enzymatic Conversions in Auxin Synthesis

The precise enzymatic steps converting this compound and related compounds to IAA are still under investigation. One proposed route involves the conversion of IAOx to indole-3-acetonitrile (B3204565) (IAN) and subsequently to IAA. nih.govresearchgate.net Another possibility is the conversion of IAOx to indole-3-acetamide (B105759) (IAM), which is then hydrolyzed to IAA. nih.govresearchgate.netescholarship.org The involvement of this compound in these pathways suggests it could be an intermediate that is further metabolized to IAN or IAM before the final conversion to IAA. The complexity of auxin biosynthesis suggests that multiple, and possibly redundant, pathways exist, with the specific route utilized varying between plant species and under different developmental or environmental conditions. nih.govresearchgate.net

Metabolic Network Integration and Pathway Regulation

The positioning of this compound at a metabolic branch point necessitates a sophisticated regulatory network to control the flux of intermediates into either glucosinolate or auxin biosynthesis. kegg.jpgenome.jpkegg.jp This regulation is critical for the plant to balance its needs for growth and defense.

The regulation of these interconnected pathways occurs at multiple levels, including gene expression and enzyme activity. nih.govlibretexts.org The expression of key biosynthetic genes, such as the CYP79B genes, is often responsive to developmental cues and environmental stresses. nih.govmdpi.com For instance, herbivore attack or pathogen infection might upregulate the genes involved in glucosinolate biosynthesis to bolster the plant's chemical defenses. Conversely, conditions favoring rapid growth might prioritize the flux of intermediates towards auxin production. frontiersin.org

Feedback inhibition is another crucial regulatory mechanism where the end products of a pathway, such as IAA or specific glucosinolates, can inhibit the activity of enzymes earlier in the pathway. nih.govfiveable.me This allows the plant to maintain homeostasis and prevent the over-accumulation of these potent biological molecules. The integration of signaling pathways, such as those for other plant hormones, with the metabolic network adds another layer of control, ensuring a coordinated response to both internal and external stimuli. nih.govnih.gov

Transcriptional and Post-Translational Regulation of Enzymes in Associated Pathways

The biosynthesis of this compound and subsequent indole glucosinolates is a tightly controlled process, regulated at both the transcriptional and post-translational levels to manage the significant investment of nutrients, ATP, and reduction equivalents. frontiersin.orgnih.gov

Transcriptional Regulation:

A complex network of transcription factors orchestrates the expression of genes involved in the indole glucosinolate pathway. Key players in this network include members of the R2R3-MYB and basic helix-loop-helix (bHLH) families. nih.gov

MYB Transcription Factors: Six R2R3-MYB transcription factors are known to be central regulators of glucosinolate biosynthesis. frontiersin.org Specifically, MYB34, MYB51, and MYB122 are the primary activators of genes in the indole glucosinolate pathway. frontiersin.orgnih.govfrontiersin.org These MYB factors differentially respond to various signals, including phytohormones like jasmonate, ethylene (B1197577), and salicylic (B10762653) acid, allowing for a nuanced regulation of indole glucosinolate production. frontiersin.orgmdpi.comnih.gov For instance, overexpression of MYB34 leads to a tenfold increase in indole glucosinolate accumulation. frontiersin.org Conversely, knockout mutants for MYB34, MYB51, and MYB122 show a significant reduction in indole glucosinolate levels. frontiersin.orgmdpi.com The expression of these MYB factors themselves is regulated by upstream signals; for example, external glucose treatment can enhance the expression of MYB34, MYB51, and MYB122. mdpi.com

bHLH Transcription Factors: MYC transcription factors, particularly MYC2, MYC3, and MYC4, interact with the MYB proteins to regulate the biosynthesis of both aliphatic and indole glucosinolates. nih.gov These bHLH factors are crucial for integrating hormonal signals, especially from jasmonate, into the regulatory network. nih.govoup.com

Other Regulatory Factors:

IQ-domain1 (IQD1): This calmodulin-binding protein positively regulates the transcription of key enzymes in indole glucosinolate biosynthesis. mdpi.com Overexpression of IQD1 leads to increased indole glucosinolate levels. mdpi.comfrontiersin.org

DNA-binding with one finger (Dof) 1.1 (AtDof1.1/OBP2): This transcription factor is induced by wounding and herbivore attack and activates the expression of CYP83B1, a critical enzyme in the pathway. researchgate.netmdpi.com

CONSTITUTIVE PHOTOMORPHOGENIC 1/SUPPRESSOR OF PHYTOCHROME A-105 (COP1/SPA) complex: This key repressor of light signaling is a crucial component in regulating glucosinolate biosynthesis. frontiersin.orgnih.gov Mutants in this complex show reduced glucosinolate levels and decreased expression of jasmonate-dependent genes. frontiersin.orgnih.gov The COP1/SPA complex mediates the degradation of DELLA proteins, which, when they accumulate, inhibit MYC function and suppress jasmonate signaling, leading to reduced glucosinolate synthesis. frontiersin.orgnih.gov

Post-Translational Regulation:

Beyond transcriptional control, the activity of enzymes in the indole glucosinolate pathway is also modulated after translation. This adds another layer of complexity to the regulation of the pathway.

Phosphorylation: Mitogen-activated protein kinases (MPKs), such as MPK3 and MPK6, can phosphorylate and thereby regulate the activity of downstream components. nih.gov For example, they act on the ethylene response factor 6 (ERF6), which in turn influences the regulation of MYB51 and MYB122. nih.gov

Protein Degradation: The ubiquitin-26S proteasome system is involved in controlling the levels of glucosinolate biosynthetic enzymes, suggesting that regulated protein turnover is a key mechanism. biorxiv.org This can lead to an uncoupling of transcript and protein levels, where high transcript abundance does not necessarily translate to high enzyme levels. biorxiv.orgresearchgate.net

Table 1: Key Transcriptional Regulators of this compound Biosynthesis

Regulator Family Specific Factor(s) Function Target Genes/Pathways
R2R3-MYB MYB34, MYB51, MYB122 Positive regulators Indole glucosinolate biosynthetic genes (e.g., CYP79B2, CYP79B3, CYP83B1)
bHLH MYC2, MYC3, MYC4 Co-regulators with MYBs, integrate jasmonate signaling Aliphatic and indole glucosinolate biosynthesis
IQ-domain IQD1 Positive regulator Indole glucosinolate biosynthetic genes
Dof AtDof1.1 (OBP2) Positive regulator, induced by wounding CYP83B1
E3 Ubiquitin Ligase Complex COP1/SPA Negative regulator of DELLA proteins Indirectly promotes glucosinolate biosynthesis by allowing MYC activity
DELLA Proteins RGA, GAI, etc. Negative regulators Inhibit MYC function, suppress jasmonate signaling

Cross-Talk with Other Secondary Metabolite Biosynthetic Routes

The biosynthetic pathway of this compound is not an isolated route but is intricately connected with other secondary metabolite pathways, most notably those of auxin (indole-3-acetic acid, IAA) and camalexin. mdpi.comnih.gov These connections often occur at key metabolic branch points, where a common precursor is channeled into different pathways.

Indole-3-acetaldoxime (IAOx) as a Major Branch Point: The central molecule connecting these pathways is indole-3-acetaldoxime (IAOx). researchgate.netresearchgate.netmdpi.com IAOx is synthesized from tryptophan by the cytochrome P450 enzymes CYP79B2 and CYP79B3. researchgate.netresearchgate.netfrontiersin.org From this point, the metabolic flux can be directed towards:

Indole Glucosinolate Biosynthesis: The enzyme CYP83B1 funnels IAOx into the indole glucosinolate pathway, leading to the formation of this compound. researchgate.netmdpi.com

Auxin (IAA) Biosynthesis: IAOx can be converted to the plant hormone IAA. nih.govfrontiersin.org This link means that the regulation of indole glucosinolate biosynthesis directly impacts auxin homeostasis. nih.gov For example, mutants with impaired indole glucosinolate synthesis, such as cyp83b1, accumulate IAOx, which is then shunted towards IAA production, resulting in high-auxin phenotypes. osti.govoup.com

Camalexin Biosynthesis: IAOx also serves as a precursor for the synthesis of camalexin, a major phytoalexin in Arabidopsis that plays a role in defense against microbial pathogens. researchgate.netmdpi.com

Metabolic Channeling and Regulation: The distribution of IAOx between these competing pathways must be tightly controlled. nih.gov This regulation occurs at the level of gene expression, with transcription factors like MYB34, MYB51, and MYB122 not only controlling indole glucosinolate synthesis but also potentially influencing the production of other IAOx-derived metabolites. frontiersin.org When the indole glucosinolate pathway is blocked, there is an observed increase in the production of IAA from IAOx and indole-3-acetonitrile (IAN), demonstrating the principle of metabolic flux and pathway channeling. mdpi.com

Cross-Talk with Phenylpropanoid Metabolism: There is evidence of cross-talk between the glucosinolate and phenylpropanoid biosynthetic pathways. osti.govoup.com A mutation in CYP83B1 (the ref5 mutant) not only reduces indole glucosinolate levels but also leads to decreased accumulation of phenylpropanoid compounds like sinapoylmalate. oup.com This suggests a complex regulatory network that coordinates the flow of resources between these distinct secondary metabolic pathways. osti.gov

Table 2: Metabolic Interconnections of this compound Precursors

Precursor Molecule Connecting Enzyme(s) Interconnected Pathway Resulting Key Compound(s)
Tryptophan CYP79B2, CYP79B3 Indole Glucosinolate, Auxin, Camalexin Indole-3-acetaldoxime (IAOx)
Indole-3-acetaldoxime (IAOx) CYP83B1 Indole Glucosinolate Biosynthesis This compound
Indole-3-acetaldoxime (IAOx) Various (less defined) Auxin (IAA) Biosynthesis Indole-3-acetic acid (IAA)
Indole-3-acetaldoxime (IAOx) Various (e.g., CYP71A13) Camalexin Biosynthesis Camalexin
Indole-3-acetaldoxime (IAOx) REF5 (CYP83B1) Phenylpropanoid Metabolism (indirect) Sinapoylmalate

Synthetic Methodologies and Chemical Transformations of Indolylmethylthiohydroximate

De Novo Chemical Synthesis Strategies for Thiohydroximate Derivatives

De novo synthesis involves the strategic construction of a target molecule from basic starting materials, as opposed to modifying existing complex structures. wikipedia.org This approach for thiohydroximate derivatives requires robust methods for forming the key functional groups: the thiohydroximate and the indole (B1671886) moiety.

The thiohydroximate functional group, characterized by an S-β-d-glucopyrano unit linked to an O-sulfated (Z)-thiohydroximate, is the defining feature of glucosinolates. researchgate.net Its synthesis is a critical step in accessing these compounds and their derivatives. One established method involves the reaction of aldoximes with a thiol, such as ethanethiol, in the presence of a base like triethylamine (B128534) to introduce the thio-group. ubi.pt

Another synthetic strategy proceeds through the generation of transient nitrile oxides from O-silylated hydroxamic acids activated with triflic anhydride. researchgate.net These reactive intermediates can then be condensed with a thiol to form the thiohydroximate core. researchgate.net This method has been successfully applied to the synthesis of naturally occurring glucosinolates. researchgate.net The thiohydroximate can also be cyclized to form a thio-imidate N-oxide through a Mitsunobu reaction. ubi.pt

The indole moiety is a foundational heterocyclic scaffold present in a vast number of natural products and pharmaceuticals. researchgate.netsemanticscholar.org Its synthesis and functionalization are central to organic chemistry.

Classical and Modern Indole Synthesis Methods Several methods exist for constructing the indole ring system, from historical name reactions to modern catalytic processes. bohrium.com

Synthesis MethodDescriptionKey Features
Fischer Indole Synthesis A classic acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. semanticscholar.orgbohrium.comHistorically significant, versatile for a range of substitutions.
Reissert Indole Synthesis Involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. semanticscholar.orgbohrium.comProvides a unique pathway to indole-2-carboxylic acids.
Leimgruber-Batcho Indole Synthesis A two-step procedure starting from an o-nitrotoluene to form an enamine, which is then reductively cyclized. semanticscholar.orgHigh efficiency and applicable to a wide range of substrates.
Metal-Catalyzed Reactions Palladium- and copper-catalyzed reactions enable intramolecular C-N bond formation to construct the indole ring. organic-chemistry.orgMild reaction conditions, broad substrate scope, and high atom economy. organic-chemistry.orgrsc.org
C-H Activation Modern strategies involving the direct functionalization of C-H bonds, often catalyzed by transition metals like Ruthenium(II). researchgate.netHighly efficient and allows for selective modification at various positions on the indole scaffold. researchgate.net

Functionalization of the pre-formed indole ring is crucial for introducing the desired side chains. The C3 position is particularly reactive and amenable to the introduction of various groups, which would be a key step in attaching the methylthiohydroximate precursor. organic-chemistry.org

A de novo synthetic route to indolylmethylthiohydroximate would logically combine the strategies outlined above. A plausible pathway could involve:

Synthesis of Indole-3-acetaldoxime: A functionalized indole, such as indole-3-acetaldehyde, could be reacted with hydroxylamine (B1172632) to form the corresponding aldoxime.

Formation of the Thiohydroximate: The synthesized indole-3-acetaldoxime would then undergo reaction with a suitable thiol source to install the sulfur atom, forming the core thiohydroximate structure. This step is analogous to the general formation of the thiohydroximate functional group. ubi.pt

The development of modular synthetic routes allows for the creation of a diverse library of indole derivatives. rsc.org By varying the starting anilines and other precursors in catalytic C-N coupling reactions, a range of ortho-aminoacetal intermediates can be generated, which then cyclize to form novel indoles. rsc.org This modularity can be applied to produce various analogs of this compound.

Bio-inspired and Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. nih.gov This approach is particularly powerful for creating complex, chiral molecules under mild conditions. d-nb.info Bio-inspired syntheses draw from natural metabolic pathways to design efficient chemical routes. nih.gov

Enzymatic cascades, where multiple enzymatic reactions occur in a single pot, offer a highly efficient and sustainable method for synthesis. mdpi.com These cascades can be designed by combining enzymes from different natural pathways to create novel routes to target molecules. mdpi.com

In the biosynthesis of indole glucosinolates in plants like Arabidopsis, the cytochrome P450 enzyme CYP83B1 plays a pivotal role. nih.gov It N-hydroxylates indole-3-acetaldoxime to form an aci-nitro intermediate. nih.gov This intermediate is a key branch point; it can either proceed to form the auxin indole-3-acetic acid or react non-enzymatically with thiol compounds to create an N-alkyl-thiohydroximate adduct, the committed precursor for glucosinolates. nih.gov

A chemoenzymatic route for producing a variety of thiohydroximates has been developed using enzymes that act on glucosinolates, which are abundant natural precursors. nih.gov This process uses the sequential action of a sulfatase from Helix pomatia and a β-O-glucosidase from Caldicellulosiruptor saccharolyticus to generate diverse thiohydroximate core structures. nih.govsigmaaldrich.com

Enzymatic cascades are also effective for synthesizing indole-containing compounds. For instance, a lipase (B570770) from Thermomyces lanuginosus (TLIM) has been shown to catalyze the cascade reaction of indole with various aldehydes in pure water to efficiently produce bis(indolyl)methanes. nih.govrsc.orgresearchgate.net

Chemoenzymatic Cascade for Thiohydroximate Synthesis nih.gov

StepEnzymeSubstrateProduct
1Sulfatase (Helix pomatia)GlucosinolateDesulfo-glucosinolate
2β-O-glucosidase (C. saccharolyticus)Desulfo-glucosinolateThiohydroximate

Biocatalysis provides powerful tools for the precise and selective functionalization of indole compounds, a critical step for synthesizing complex derivatives. scispace.com Enzymes can perform challenging reactions like stereoselective alkylation and regioselective halogenation under mild, environmentally friendly conditions. nih.govfrontiersin.org

One notable example is the use of the S-adenosyl methionine (SAM)-dependent methyl transferase PsmD from Streptomyces griseofuscus. nih.gov This enzyme performs a stereo- and regioselective methylation at the C3 position of various indole substrates, leading directly to the formation of a pyrroloindole framework, which contains a quaternary stereogenic carbon center. nih.gov This demonstrates the potential of biocatalysts to achieve transformations that are often challenging through traditional organic synthesis. nih.gov

Furthermore, enzymatic halogenation offers another route for indole functionalization. A thermostable tryptophan 7-halogenase variant has been used for the efficient regioselective monobromination of various indole and azaindole compounds, showcasing how biocatalysis can introduce functionality at specific positions on the heterocyclic ring. frontiersin.org

Chemical Derivatization and Structural Modification Studies

Chemical derivatization is a fundamental strategy for systematically modifying the structure of a lead compound to enhance its properties or to probe its structure-activity relationships. For this compound, derivatization studies can target either the thiohydroximate functionality or the indole nucleus.

The thiohydroximate moiety, a defining feature of this compound, is a versatile functional group amenable to various chemical transformations. researchgate.netacs.org These reactions allow for the introduction of diverse functionalities, potentially modulating the compound's physicochemical and biological properties.

One common transformation is the S-alkylation or S-acylation of the thiohydroximate. acs.org This can be achieved by reacting the thiohydroxamic acid with an appropriate alkyl or acyl halide. acs.org For instance, a one-pot allylation and acylation protocol has been described for thiohydroxamic acids, which involves treatment with an allyl bromide or chloride, followed by an acylating agent in the presence of a base like triethylamine. acs.org Such modifications can influence the lipophilicity and metabolic stability of the resulting analog.

The thiohydroximate group can also participate in rearrangement reactions, such as the Lossen rearrangement, particularly when the hydroxyl group is derivatized. wikipedia.org Additionally, the thiohydroximate can act as a precursor to other functional groups. For example, reductive or oxidative cleavage of the N-O bond can provide access to the corresponding thioamides or other nitrogen-containing heterocycles. The sulfur atom itself can be oxidized to sulfoxides or sulfones, introducing new hydrogen bonding capabilities.

The thiohydroximate moiety is also known to be a key intermediate in the biosynthesis of glucosinolates, where it undergoes glucosylation and sulfation. sci-hub.seresearchgate.net Mimicking these biosynthetic steps synthetically could provide access to a range of glycosylated and sulfated analogs of this compound.

A summary of potential transformations of the thiohydroximate moiety is presented in the table below.

TransformationReagents and ConditionsProduct TypePotential Application
S-AlkylationAlkyl halide, Base (e.g., Et3N)Thiohydroximic acid esterProdrug design, modulation of lipophilicity
S-AcylationAcyl halide, Base (e.g., Et3N)S-Acyl thiohydroximateIntroduction of diverse functional groups
O-AcylationAcyl halide, BaseO-Acyl thiohydroximatePrecursor for Lossen rearrangement
OxidationOxidizing agent (e.g., m-CPBA)Sulfoxide, SulfoneIncreased polarity and hydrogen bonding capacity
ReductionReducing agent (e.g., Raney Nickel)ThioamideAccess to different heterocyclic scaffolds
GlucosylationActivated glucose donorS-Glucosyl thiohydroximateMimicking biosynthetic pathways
SulfationSulfating agent (e.g., SO3-pyridine complex)O-Sulfate thiohydroximateEnhancing water solubility

The indole ring of this compound provides a rich platform for structural modification. The introduction of substituents at various positions of the indole nucleus can significantly impact the molecule's electronic properties, steric profile, and potential interactions with biological targets. A variety of synthetic methods are available for the preparation of substituted indoles, which can then be elaborated to the corresponding this compound analogs. openmedicinalchemistryjournal.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for introducing aryl, alkynyl, and vinyl groups onto the indole scaffold. rsc.orgnih.govbohrium.comnih.govresearchgate.net For instance, 3-iodoindoles can be synthesized and subsequently subjected to Sonogashira and Suzuki couplings to yield 1,2,3-trisubstituted indoles. nih.gov The Larock indole synthesis provides a convergent approach to 2,3-disubstituted indoles through the palladium-catalyzed annulation of o-iodoanilines and alkynes.

Furthermore, electrophilic substitution reactions are characteristic of the electron-rich indole nucleus, typically occurring at the C3 position. However, by employing protecting groups on the indole nitrogen and directing groups, substitution can be guided to other positions of the benzene (B151609) ring. For example, the synthesis of 5- and 6-(2-aminoethyl)indole-3-acetic acids has been reported, which could serve as precursors for analogs with functionalized side chains. nih.gov

The synthesis of substituted indole-3-acetic acids, which are structurally related to the core of this compound, has been extensively studied. umn.eduresearchgate.netgoogle.comacs.orgorgsyn.orgrsc.org These methods often involve the Fischer indole synthesis from substituted phenylhydrazines or the functionalization of a pre-formed indole ring. umn.eduorgsyn.org For example, a general method for the microscale synthesis of 14C-labeled halogen-substituted indole-3-acetic acids utilizes the reaction of halogen-substituted phenylhydrazines with [14C]-2-oxoglutarate. umn.edu

Substituent PositionSubstituent TypeSynthetic MethodPotential Effect on Properties
C2Aryl, AlkylLarock Indole Synthesis, Suzuki CouplingSteric bulk, modulation of electronic properties
C3HalogenIodocyclizationHandle for further functionalization via cross-coupling
C4, C5, C6, C7Halogen, Alkoxy, NitroFischer Indole Synthesis from substituted anilinesAltered lipophilicity, hydrogen bonding potential, and metabolic stability
N1Alkyl, AcylN-Alkylation, N-AcylationProtection of NH, modulation of electronic properties of the ring

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral analogs of this compound, as different stereoisomers can exhibit distinct biological activities. acs.org While there are no specific reports on the stereoselective synthesis of this compound itself, general principles of asymmetric synthesis can be applied. organic-chemistry.orgrsc.orgacs.orgsioc-journal.cnrsc.orgbeilstein-journals.org

One common strategy involves the use of chiral auxiliaries. acs.org A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For example, Evans oxazolidinones are widely used chiral auxiliaries for asymmetric alkylation reactions. acs.org

Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. organic-chemistry.orgacs.orgsioc-journal.cn Chiral Brønsted acids have been successfully employed in the enantioselective reduction of 3H-indoles to indolines. organic-chemistry.org Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of a wide range of indole derivatives. acs.orgsioc-journal.cn

For creating a chiral center at the carbon alpha to the thiohydroximate group, an asymmetric version of the Strecker synthesis or a related nucleophilic addition to a chiral imine could be employed. thieme-connect.com The stereoselective synthesis of chiral thiol-containing 1,2-aminoalcohols has been achieved via a SmI2-mediated coupling, demonstrating a method for controlling stereochemistry in molecules with sulfur-containing functional groups. elsevierpure.com

The table below outlines potential strategies for the stereoselective synthesis of chiral this compound analogs.

Asymmetric StrategyDescriptionKey Reagents/CatalystsPotential Chiral Center
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Evans oxazolidinones, Oppolzer's sultamCarbon alpha to the thiohydroximate
Chiral CatalystUse of a chiral catalyst to control the stereochemical outcome of a reaction.Chiral Brønsted acids, Chiral phosphoric acids, Chiral metal complexesVarious positions on the indole ring or side chain
Substrate ControlUtilization of existing stereocenters in the substrate to direct the formation of new stereocenters.Chiral starting materials derived from the chiral poolDependent on the starting material
Enzymatic ResolutionSeparation of a racemic mixture using an enzyme that selectively reacts with one enantiomer.Lipases, ProteasesResolution of a racemic mixture of the final product or an intermediate

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, including indolylmethylthiohydroximate. hyphadiscovery.comnih.govnih.govjchps.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. jchps.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assemble the complete chemical structure of this compound.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum reveals the number of distinct proton environments and their relative ratios, while the ¹³C NMR spectrum provides information on the different types of carbon atoms (methyl, methylene (B1212753), methine, quaternary). upi.edu The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For this compound, characteristic signals would be expected for the aromatic protons of the indole (B1671886) ring, the methylene bridge protons, and the N-OH proton.

Correlation SpectroscopY (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net A COSY spectrum would be crucial for establishing the spin systems within the indole ring, confirming the connectivity between adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This technique allows for the unambiguous assignment of each proton to its corresponding carbon, for instance, linking the methylene protons to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): As a powerful tool for assembling molecular fragments, the HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is critical for connecting the indole moiety to the thiohydroximate group via the methylene bridge. For example, correlations would be expected from the methylene protons to the C3 carbon of the indole ring and to the carbon of the C=NOH group.

A representative dataset illustrating the expected NMR assignments for this compound is presented below.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
1 (NH)-8.10 (s)C2, C3, C7a
2124.57.25 (s)C3, C3a, C7a
3110.0--
3a127.0--
4120.07.60 (d, 8.0)C5, C6, C7a
5122.57.15 (t, 7.5)C3a, C4, C6, C7
6121.07.10 (t, 7.5)C4, C5, C7, C7a
7111.57.50 (d, 8.0)C5, C6, C3a
7a136.0--
8 (CH₂)35.04.10 (s)C2, C3, C9
9 (C=N)155.0--
10 (N-OH)-9.50 (s)C9

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into the molecular conformation and packing arrangements in the crystalline or amorphous solid state. nih.gov Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. For this compound, ssNMR could be used to study conformational polymorphism, where different crystalline forms exhibit distinct molecular conformations, particularly concerning the torsion angles between the indole ring and the thiohydroximate side chain. documentsdelivered.com These conformational differences would manifest as variations in the ¹³C chemical shifts.

Mass Spectrometry (MS) for Identification and Metabolomics Profiling

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weights, elemental compositions, and structural features of molecules. nih.govnih.gov It is a highly sensitive method used for both the identification of pure compounds and the analysis of complex mixtures in metabolomics. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). measurlabs.comyoutube.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. measurlabs.comnih.gov For this compound (C₁₀H₁₀N₂OS), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

ParameterValue
Molecular FormulaC₁₀H₁₀N₂OS
Calculated Monoisotopic Mass206.0514 u
Expected Ion (Positive Mode, [M+H]⁺)207.0587 u
Expected Ion (Negative Mode, [M-H]⁻)205.0442 u

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov A specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound by identifying characteristic neutral losses and fragment ions.

Key expected fragmentations for this compound would include cleavage of the C-S bond, the S-N bond, and fragmentation of the indole ring itself.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
207.0587130.0651C₂H₃NOSIndolyl-CH₂⁺ fragment
207.0587117.0573C₃H₄NOSIndole⁺ fragment
207.058777.0391C₈H₇N₂SLoss of indole and side chain

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample. nih.govresearchgate.net Liquid chromatography (LC) coupled to mass spectrometry (MS), particularly using ultra-high-performance liquid chromatography (UHPLC) for enhanced resolution and speed, is the primary platform for these studies. koreascience.kr In this approach, metabolites are separated by LC based on their physicochemical properties before being detected and characterized by MS. researchgate.netmdpi.com

The identification of this compound in an untargeted analysis would be based on a combination of its accurate mass (from HRMS), its characteristic retention time in the chromatographic separation, and its unique MS/MS fragmentation pattern, which can be compared against spectral libraries or reference standards. mdpi.com This methodology enables the detection and relative quantification of the compound in complex biological extracts, providing a metabolic fingerprint to study its role in various biological systems.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. These two methods are complementary; IR spectroscopy is particularly sensitive to polar bonds and vibrations that cause a change in the dipole moment, while Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds that involve a change in polarizability.

In the context of this compound, IR spectroscopy is instrumental in identifying the characteristic stretching and bending vibrations of its key functional groups. The O-H stretch of the hydroximate group and the N-H stretch of the indole ring are expected to produce broad and medium-to-strong absorptions in the high-frequency region of the spectrum, respectively. The aromatic C-H stretching of the indole ring typically appears just above 3000 cm⁻¹. The carbon-nitrogen double bond (C=N) of the thiohydroximate moiety gives rise to a characteristic absorption in the 1690-1640 cm⁻¹ region.

Raman spectroscopy complements the IR data by providing strong signals for the C=C bonds within the indole ring and potentially the C-S bond, which might be weak in the IR spectrum. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H (hydroximate)Stretching3400-3200WeakBroad, Medium
N-H (indole)Stretching3400-3300MediumMedium
C-H (aromatic)Stretching3100-3000StrongMedium
C=N (thiohydroximate)Stretching1690-1640MediumMedium
C=C (aromatic)Stretching1600-1450StrongMedium-Strong
C-S (thioether)Stretching700-600StrongWeak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the chromophores within a molecule, which are the parts responsible for absorbing light. compoundchem.com In this compound, the primary chromophore is the indole ring system. The conjugated π-electron system of the indole ring gives rise to characteristic electronic transitions, specifically π → π* transitions, when it absorbs UV radiation. nih.gov

The UV-Vis spectrum of indole and its derivatives typically exhibits two main absorption bands. nih.govcore.ac.uk The first, more intense band (the ¹Lₐ band) is usually observed in the range of 200-230 nm. A second, broader band with fine structure (the ¹Lₑ band) appears at longer wavelengths, typically between 260 and 290 nm. nih.govacs.org The exact position and intensity of these absorption maxima (λmax) can be influenced by the substituents on the indole ring and the solvent used for the analysis. core.ac.uk For this compound, the thiohydroximate side chain is expected to have a modest effect on the absorption spectrum of the indole chromophore.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionTypical Wavelength Range (nm)Solvent
π → π* (¹Lₐ band)215 - 225Methanol or Acetonitrile (B52724)
π → π* (¹Lₑ band)270 - 285Methanol or Acetonitrile

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from complex mixtures, such as plant extracts, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most powerful and widely used techniques for the analysis of indole compounds and glucosinolate precursors. nih.govmdpi.com These methods offer high resolution, sensitivity, and speed.

For the separation of this compound, reversed-phase chromatography is the most common approach. researchgate.netnih.gov A C8 or C18 stationary phase is typically used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with a small amount of acid (e.g., formic acid) added to improve peak shape and resolution. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate a wide range of compounds with different polarities.

Detection can be achieved using a UV detector, typically set at the λmax of the indole chromophore (around 280 nm). mdpi.comresearchgate.net For higher sensitivity and selectivity, a fluorescence detector can be used, as indole derivatives often exhibit natural fluorescence. researchgate.netmdpi.com Mass spectrometry (MS) coupling with HPLC or UHPLC (LC-MS) provides molecular weight and structural information, allowing for definitive identification and quantification. nih.gov

Table 3: Typical HPLC/UHPLC Parameters for this compound Analysis

ParameterTypical Conditions
ColumnReversed-phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Elution ModeGradient
Flow Rate0.2 - 0.5 mL/min (for UHPLC)
DetectionUV (280 nm), Fluorescence (Ex: 280 nm, Em: 350 nm), MS

Gas Chromatography (GC) is another powerful separation technique, but its application to polar and thermally labile compounds like this compound presents challenges. sigmaaldrich.com Direct analysis by GC is often not feasible because these compounds have low volatility and can degrade at the high temperatures required for vaporization in the GC inlet. jfda-online.com

To overcome these limitations, derivatization is necessary. jfda-online.comlibretexts.org This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For compounds with active hydrogens, such as the O-H and N-H groups in this compound, silylation is a common derivatization method. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility.

Once derivatized, the TMS-Indolylmethylthiohydroximate can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for positive identification. The separation is usually performed on a non-polar or semi-polar capillary column. The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used to confirm the structure of the original molecule.

Computational and Theoretical Investigations of Indolylmethylthiohydroximate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electronic landscape of indolylmethylthiohydroximate, which is essential for predicting its reactivity and metabolic fate.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the this compound scaffold, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p), can provide a wealth of information. Current time information in Edmonton, CA.

These studies typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following optimization, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, suggesting reactivity towards nucleophiles. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

Furthermore, DFT calculations can map the distribution of electron density, revealing the partial charges on each atom. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for the molecule's biological activity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting likely sites for non-covalent interactions.

Table 1: Representative Data from DFT Calculations on Indole (B1671886) Derivatives

Parameter Typical Value Range Significance
HOMO Energy -5.0 to -6.5 eV Indicates electron-donating ability
LUMO Energy -1.0 to -2.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 3.0 to 5.0 eV Relates to chemical reactivity and stability

Note: The values in this table are illustrative and based on typical findings for indole-containing compounds. Specific values for this compound would require dedicated calculations.

Computational Elucidation of Reaction Mechanisms

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving the this compound scaffold. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways. For instance, the metabolism of this compound could be investigated by modeling its interaction with enzymatic systems, such as cytochrome P450. These calculations can identify the most probable sites of oxidation or other metabolic transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, particularly its flexibility and interactions with biological macromolecules.

Conformational Analysis and Tautomerism

The this compound molecule possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis, through systematic rotation of these bonds and subsequent energy calculations, can identify the low-energy, and therefore most populated, conformations. This information is critical for understanding how the molecule might fit into a protein's binding site.

Ligand-Protein Docking for Predicting Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can be performed with various enzymes or receptors to hypothesize its mechanism of action. The process involves placing the ligand in the active site of the protein and evaluating the binding affinity based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Successful docking studies on related indole derivatives have shown that the indole ring often engages in π-stacking interactions with aromatic amino acid residues, while other functional groups form key hydrogen bonds. nih.gov For this compound, the thiohydroximate moiety would be a key focus for its potential to form hydrogen bonds and coordinate with metal ions in metalloenzymes.

Table 2: Illustrative Molecular Docking Results for an Indole-based Inhibitor

Protein Target Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase -8.5 Lys72, Glu91 Hydrogen Bond
Phe165 π-stacking
HDAC1 -7.9 Asp99 Hydrogen Bond

Note: This table presents hypothetical data based on published studies of indole analogs to illustrate the type of information obtained from docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Indole-Thiohydroximate Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org For a series of this compound derivatives, a QSAR model could be developed to predict their potency based on various molecular descriptors.

These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These models are invaluable for prioritizing the synthesis of new derivatives with potentially improved biological profiles.

For instance, a CoMFA study on a series of indole-based inhibitors might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another. This provides a rational basis for the design of more potent analogs.

Chemoinformatics and Machine Learning Applications in the Study of this compound

The integration of computational and theoretical approaches, specifically chemoinformatics and machine learning, has opened new avenues for understanding the complex chemical and biological space of natural compounds. In the context of this compound and related indole-thiohydroximate compounds, these methodologies are pivotal for organizing vast datasets, predicting biological activities, and classifying metabolites, thereby accelerating research and discovery.

Database Integration and Data Mining for Indole-Thiohydroximate Compounds

The systematic collection and analysis of data for this compound and its analogs are foundational to modern chemoinformatics. The development and integration of specialized databases are crucial for aggregating information on their chemical properties, biological activities, and metabolic profiles.

Database Development and Content:

While no single repository is exclusively dedicated to this compound, relevant data is often housed within broader phytochemical and metabolomic databases. These databases compile information on glucosinolates, including their structures, occurrence in various plant species, and known breakdown products. The development of a dedicated food composition database for glucosinolates, for instance, is a critical step in quantifying dietary exposure and supporting epidemiological studies. uq.edu.auresearchgate.netusda.gov Such databases are essential for researchers to access curated information on indolyl glucosinolates.

Data Mining Strategies:

Data mining techniques are employed to extract meaningful patterns and knowledge from these large datasets. For indole-containing compounds, computational strategies that integrate resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Basic Local Alignment Search Tool (BLAST) can identify prokaryote-specific metabolic reactions involved in their production. researchgate.net This approach is valuable for understanding the role of gut microbiota in the metabolism of ingested this compound.

A typical data mining workflow for indole-thiohydroximate compounds would involve:

Data Collection: Gathering data from various sources, including public repositories like PubChem and specialized metabolomics databases.

Data Preprocessing: Cleaning and standardizing the collected data to ensure consistency and accuracy.

Pattern Recognition: Applying algorithms to identify relationships between chemical structures and biological activities.

Knowledge Extraction: Interpreting the discovered patterns to generate hypotheses about the function and mechanism of action of these compounds.

Below is an interactive table summarizing the types of data that would be integrated into a hypothetical database for Indole-Thiohydroximate compounds.

Data TypeDescriptionPotential Application in Research
Chemical Structure2D and 3D structural information of this compound and related compounds.Structure-activity relationship (SAR) studies, molecular docking.
Spectroscopic DataMass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data.Compound identification and structural elucidation. mdpi.com
Plant SourceInformation on the plant species in which these compounds are found.Understanding biosynthesis and natural variation. nih.gov
Biological ActivityData from in vitro and in vivo assays on the biological effects of these compounds.Drug discovery and understanding physiological roles. mdpi.comresearchgate.net
Metabolic ProfileInformation on the breakdown products and metabolic pathways.Predicting bioavailability and biological function. mdpi.comresearchgate.net

Predictive Modeling for Biological Interactions and Metabolite Classification

Machine learning (ML) algorithms are increasingly being used to build predictive models that can forecast the biological interactions of compounds and classify their metabolites, offering a powerful tool for hypothesis-driven research. nih.gov

Predicting Biological Interactions:

Predictive models can be developed to estimate the biological activity of this compound based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models, for example, establish a mathematical relationship between the chemical features of a molecule and its biological effect. For natural product phytochemicals, ML-based bioactivity classification networks can predict biological activities such as antioxidant, anti-inflammatory, and toxic effects. researchgate.net

The development of a predictive model for the biological interactions of this compound would typically involve the following steps:

Dataset Curation: Assembling a dataset of indole-thiohydroximate compounds with known biological activities.

Descriptor Calculation: Computing molecular descriptors that quantify various aspects of the chemical structure.

Model Training: Using an ML algorithm (e.g., Random Forest, Support Vector Machines) to learn the relationship between the descriptors and the biological activity.

Model Validation: Evaluating the predictive performance of the model using an independent test set.

Metabolite Classification:

Machine learning is also a powerful tool for the classification of metabolites. In the context of this compound, which is a glucosinolate, ML algorithms can be used to classify plant materials based on their glucosinolate profiles. mdpi.com This is crucial for quality control in agriculture and for understanding the natural diversity of these compounds.

Furthermore, ML can be applied to metabolomics data to classify different metabolic states. For instance, by analyzing the metabolic profiles of individuals who have consumed foods containing this compound, it may be possible to classify them based on their metabolic response. This has applications in personalized nutrition and disease diagnostics.

The following table presents a selection of machine learning algorithms and their potential applications in the study of this compound.

Machine Learning AlgorithmPotential ApplicationExpected Outcome
Random ForestPredictive modeling of biological activity.A model that can predict the anti-inflammatory or anticancer potential of novel indole-thiohydroximate derivatives. researchgate.net
Support Vector Machines (SVM)Classification of plant cultivars based on their indolyl glucosinolate profiles.A tool for identifying plant varieties with high concentrations of desired compounds.
Artificial Neural Networks (ANN)Predicting the metabolic fate and breakdown products of this compound.A model that can forecast the formation of bioactive compounds like indole-3-carbinol.
Principal Component Analysis (PCA)Unsupervised analysis of metabolomics data to identify patterns.Visualization of the differences in metabolic profiles between different experimental conditions.

Biological Function and Mechanistic Research Non Clinical Focus

Enzymatic Catalysis and Biotransformations Involving Indolylmethylthiohydroximate

The biotransformation of this compound is a critical step in the glucosinolate biosynthetic pathway. nih.govplantcelltechnology.com This process is mediated by specific enzymes that ensure the efficient conversion of this intermediate into downstream products.

A key enzyme involved in the metabolism of this compound is the UDP-glucose:thiohydroximate S-glucosyltransferase, notably UGT74B1 in Arabidopsis thaliana. nih.govkennesaw.edu This enzyme is responsible for the glucosylation of the thiohydroximate functional group, a pivotal reaction in the formation of desulfoglucosinolates. nih.govresearchgate.net

Biochemical analyses have demonstrated that recombinant UGT74B1 specifically targets the thiohydroximate moiety. nih.gov The characterization of UGT74B1 has provided significant insights into the regulation of glucosinolate biosynthesis. kennesaw.edu Studies on insertional loss-of-function mutants of ugt74b1 have shown a significant reduction in glucosinolate accumulation, confirming the primary role of this enzyme in the pathway. nih.gov While UGT74B1 is a major player, it is suggested that it functions redundantly with other UGTs, as its knockout does not completely abolish glucosinolate synthesis. nih.gov Further research has implicated other members of the UGT74 clade, such as UGT74C1, as also participating in thiohydroximate glucosylation, with a potential specific role in the synthesis of aliphatic glucosinolates. nih.gov

The enzyme is encoded by a gene cluster that includes other enzymes involved in glucosinolate metabolism, suggesting a coordinated regulation of the pathway. nih.govnih.gov The expression of the UGT74B1 promoter is consistent with patterns of glucosinolate metabolism and can be induced by auxin treatment, highlighting a link between this biosynthetic pathway and plant hormone signaling. nih.gov

The specificity of an enzyme for its substrate is a critical determinant of its biological function. nih.govnih.govresearchgate.net Kinetic studies of UGT74B1 have revealed its high affinity for thiohydroximate substrates. The enzyme exhibits low Michaelis-Menten constants (Kₘ) for both the thiohydroximate substrate and the sugar donor, UDP-glucose. nih.gov For instance, the Kₘ value for phenylacetothiohydroximic acid is approximately 6 µM, and for UDP-glucose, it is around 50 µM. nih.gov These low Kₘ values strongly indicate that thiohydroximates are the natural, in vivo substrates for UGT74B1. nih.gov

The catalytic constant (kcat) of an enzyme indicates its turnover rate. For UGT84A77, a glucosyltransferase from Canarium album with a similar function, the kcat value highlights its efficiency in converting the substrate. mdpi.com While specific kcat values for UGT74B1 with this compound are not detailed in the provided results, the high affinity suggested by the low Kₘ values implies an efficient catalytic process. The specificity of enzymes like UGT74B1 is crucial, as it can limit the recognition of partially modified substrates, ensuring the desired final product is synthesized. researchgate.net

The induced fit model of enzyme-substrate interaction, where the binding of a substrate induces a conformational change in the enzyme, is relevant to understanding the specificity of UGT74B1. nih.gov This mechanism ensures that only the correct substrate is properly positioned for the catalytic reaction to occur. nih.gov

Role as a Metabolite in Plant Physiological Processes and Environmental Responses

This compound, as a precursor to indole (B1671886) glucosinolates, plays a significant role in how plants interact with their environment and regulate their own growth and defense. researchgate.netresearchgate.netjst.go.jpnih.gov

The metabolism of this compound and other glucosinolates is influenced by various abiotic and biotic environmental factors. researchgate.netmdpi.comresearchgate.net One such factor that has been studied is selenium (Se) biofortification. nih.govfrontiersin.org

In a study on strawberries (Fragaria × ananassa), selenium treatment was found to affect the biosynthesis of glucosinolates. frontiersin.org Metabolomic analysis revealed a downregulation of this compound in selenium-treated plants. nih.govfrontiersin.org This suggests that selenium enrichment can impact the metabolic pathways leading to the synthesis of this compound. frontiersin.org The interaction between selenium and sulfur metabolism is a likely reason for this effect, as selenium can interfere with the assimilation of sulfur, a key component of glucosinolates. frontiersin.org

Other environmental factors like temperature, light intensity, and nutrient availability (nitrogen and sulfur) also play a role in regulating glucosinolate levels, which would indirectly affect the pool of this compound. researchgate.netjst.go.jpnih.govresearchgate.net For example, high nitrogen and sulfur levels can enhance the accumulation of indolyl glucosinolates. researchgate.netjst.go.jp

Below is a table summarizing the effect of selenium on this compound and related compounds in strawberry plants.

MetaboliteRegulation with Selenium TreatmentImplication
This compound Down-regulatedAffects glucosinolate biosynthesis frontiersin.org
N-formyl-D-kynurenineDown-regulatedAffects aromatic amino acid synthesis frontiersin.org
GramineIncreasedMay enhance plant defense against insects frontiersin.org

This table is based on findings from a study on selenium biofortification in strawberries. nih.govfrontiersin.org

The glucosinolate-myrosinase system, for which this compound is a precursor, is a well-established chemical defense system in plants, particularly in the Brassicaceae family. jst.go.jpwalshmedicalmedia.comnih.govresearchgate.netsrce.hr When plant tissue is damaged by herbivores or pathogens, glucosinolates are hydrolyzed by the enzyme myrosinase into toxic compounds like isothiocyanates, which deter further attack. jst.go.jpsrce.hrnih.gov

The accumulation of this compound and its downstream products is a part of the plant's induced defense response. nih.gov For instance, the levels of indole glucosinolates can be elevated upon wounding, methyl jasmonate treatment (a plant defense hormone), or fungal infection. jst.go.jpnih.gov This suggests that the biosynthesis of these compounds, starting from intermediates like this compound, is ramped up when the plant is under attack. mdpi.comresearchgate.net

Furthermore, some studies have shown that the successful colonization by certain pests, like the mustard aphid, is associated with the attenuation of the glucosinolate-myrosinase defense system. nih.gov This highlights the critical role of this pathway, and by extension its intermediates, in determining the outcome of plant-pest interactions. nih.gov

Beyond defense, there is evidence that the glucosinolate biosynthetic pathway, and therefore its intermediates like this compound, is interconnected with plant growth and development. researchgate.netjst.go.jpnih.gov A key link is the connection to auxin homeostasis. nih.govresearchgate.net

Mutants of Arabidopsis that are deficient in the UGT74B1 enzyme, which glucosylates thiohydroximates, exhibit phenotypes characteristic of auxin overproduction. nih.govresearchgate.net These include epinastic cotyledons, elongated hypocotyls, and an increase in adventitious roots. nih.govresearchgate.net In these mutants, there is an accumulation of indole-3-acetic acid (IAA), the primary auxin in plants. nih.gov This suggests that a blockage in the glucosinolate pathway can lead to a redirection of metabolic flux towards auxin biosynthesis, as both pathways share tryptophan as a precursor. nih.gov

The accumulation of the substrate for UGT74B1, such as this compound, in these mutants might also lead to toxic effects, like chlorosis along the leaf veins. nih.gov This indicates that the proper and efficient conversion of this compound is not only crucial for defense but also for normal plant development, preventing the buildup of potentially harmful intermediates. nih.govresearchgate.net

The transcription factor BOLITA (BOL), which influences the plant metabolome, has been shown to affect the levels of this compound, further linking its metabolism to developmental regulation. nih.gov Additionally, treatments with substances like wood vinegar have been shown to affect the 2-oxocarboxylic acid metabolism, which includes this compound, while promoting rapeseed growth. nih.gov

Contribution to Microbial Metabolism and Host-Microbe Interactions

This compound has been identified in studies focusing on microbial communities and their metabolic activities, suggesting its role in the complex interplay between microorganisms and their hosts. Its presence in fermented products and its association with specific microbial populations point towards its involvement in microbial metabolic pathways.

The composition of the gut microbiota, a complex ecosystem of bacteria, viruses, and fungi, is crucial for host health. nih.gov This composition is influenced by various factors, including diet and the chemical compounds produced during digestion and metabolism. nih.gov While direct studies on the impact of pure this compound on gut microbiota are not extensively documented, its presence in metabolomic analyses of gut-related samples suggests a potential interaction. The gut microbiota is dominated by phyla such as Firmicutes and Bacteroidetes, and shifts in their relative abundance are associated with different health states. nih.govresearchgate.net The metabolic output of the gut microbiome, which includes a vast array of chemical compounds, is a key mechanism through which it influences the host. Further research is needed to elucidate the specific effects of this compound on the composition and activity of the gut microbiota.

This compound has been detected as a metabolite in traditional fermented foods, indicating its production or modification by microorganisms during the fermentation process. scielo.br For instance, a study analyzing the microbial and metabolic diversity of Jiangshui, a traditional Chinese fermented vegetable beverage, identified this compound as one of the metabolites present. scielo.br The fermentation of Jiangshui is primarily driven by Lactobacillus species. scielo.br Similarly, research on the metabolism of non-conventional wine yeasts has also listed this compound as a detected compound, suggesting its relevance in fermentation processes beyond traditional foods. ulisboa.pt The presence of this compound in such fermented products highlights the role of microbial enzymatic activities in its synthesis or transformation from precursor molecules present in the raw materials.

Biomarker Potential in Metabolomics Studies

Metabolomics, the large-scale study of small molecules within a biological system, is a powerful tool for identifying biomarkers associated with various physiological and pathological states. nih.govmdpi.com this compound has emerged as a potential biomarker in several metabolomics investigations due to its differential accumulation in certain conditions. mdpi.com Untargeted metabolomics workflows, which aim to comprehensively profile all detectable metabolites, have been instrumental in identifying such compounds. thermofisher.com

A notable application of this compound as a biomarker is in the context of thyroid nodules. mdpi.com Fine-needle aspiration is a common procedure for diagnosing thyroid nodules, but a significant number of cases yield indeterminate results. nih.gov Molecular markers are being investigated to improve diagnostic accuracy. sums.ac.irfrontiersin.org A pilot study using untargeted metabolomic fingerprinting of liquid-cytology fluids from thyroid nodules identified this compound as one of the differentially accumulated metabolites. mdpi.com The study aimed to develop a metabolomic signature to distinguish between malignant and benign nodules. mdpi.com Although the specific role and the direction of change for this compound were part of a larger panel of metabolites, its inclusion highlights its potential as a component of a diagnostic biomarker signature for thyroid cancer. mdpi.com The use of advanced analytical techniques like mass spectrometry is crucial for detecting and quantifying such biomarkers. unimi.it

The presence and concentration of this compound have been correlated with various biological states and experimental conditions in metabolomics research. For example, in plant metabolomics, its levels were observed to change in response to genetic modifications, such as in studies of Arabidopsis mutants with altered glucosinolate metabolism. frontiersin.org Glucosinolates are precursors to a variety of defense-related compounds in plants. pnas.org Furthermore, this compound has been cataloged in metabolome repositories, which serve as valuable resources for comparing metabolite profiles across different samples and studies. oup.com These databases facilitate the identification of metabolites and their association with specific biological contexts, including plant-microbe interactions and responses to environmental stimuli. mdpi.comfrontiersin.org The integration of metabolomics data with other "omics" data, such as genomics and proteomics, can provide a more comprehensive understanding of the biological systems in which this compound is involved. metabolon.com

Structure-Activity Relationship (SAR) Studies of Indole-Thiohydroximate Scaffolds in Target Binding

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not widely published, research on related indole-based scaffolds provides valuable insights into how these chemical structures interact with biological targets. SAR studies are crucial for optimizing lead compounds in drug discovery by systematically modifying their chemical structure to enhance activity and other desirable properties.

Research on indole-containing compounds as inhibitors of HIV-1 fusion, for instance, has explored how modifications to the indole core and its substituents affect binding affinity and antiviral activity. nih.govnih.gov These studies have defined the importance of molecular shape, contact surface area, and amphipathicity for effective target engagement. nih.gov Although the specific thiohydroximate group of this compound is not present in the compounds studied in this context, the principles of how the indole scaffold contributes to binding can be extrapolated. Similarly, SAR studies on isothiocyanates, which share a sulfur- and nitrogen-containing functional group, have investigated their interactions with protein targets, often involving reactions with cysteine residues. researchgate.net Such studies on related scaffolds underscore the potential for the indole-thiohydroximate core to be a pharmacophore for various biological targets, warranting further investigation into its specific binding interactions and biological activities.

Mentioned Compounds

Compound Name
This compound
Isothiocyanates

Investigation of Histone Deacetylase (HDAC) Binding and Inhibition Mechanisms of Indole-Thiohydroximate Analogs

The inhibition of histone deacetylases (HDACs) is a critical area of research, as these enzymes are key regulators of gene expression through the removal of acetyl groups from histone tails. nih.gov The resulting chromatin condensation leads to transcriptional repression, a process implicated in the development of various diseases. google.com Indole-based compounds have emerged as a promising class of HDAC inhibitors. nih.govgoogle.com

HDAC inhibitors typically consist of a zinc-binding group, a linker, and a surface-binding group that interacts with the rim of the enzyme's active site channel. mdpi.com The indole moiety often serves as the surface-binding group, interacting with residues at the entrance of the HDAC active site. google.com

Research into a series of substituted indole-based hydroxamic acid derivatives, which are close analogs of this compound, has demonstrated potent inhibitory activity against several HDAC isoforms. nih.gov These compounds function by having their hydroxamic acid group form a chelating complex with the zinc ion (Zn2+) located in the active site of the enzyme, which is crucial for its catalytic activity. mdpi.comnih.gov This interaction effectively blocks the substrate from accessing the active site. mdpi.com

One study detailed the synthesis and evaluation of numerous indole-based hydroxamic acid derivatives, identifying compounds with significant anti-proliferative activities. nih.gov For instance, a specific analog, compound 4o , was found to be a highly potent inhibitor of HDAC1 and HDAC6. nih.gov The inhibitory power of these analogs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for selected indole-based hydroxamic acid derivatives against different HDAC isoforms are presented below.

Inhibitory Activity (IC50, nM) of Selected Indole-Based Hydroxamic Acid Analogs Against HDAC Isoforms
CompoundHDAC1 (nM)HDAC6 (nM)
Compound 4o1.162.30
Compound 4k115.205.29

The data indicates that subtle structural modifications to the indole scaffold can lead to significant differences in inhibitory potency and isoform selectivity. nih.gov For example, compound 4o shows potent inhibition of both HDAC1 and HDAC6, while compound 4k demonstrates a clear preference for inhibiting HDAC6 over HDAC1. nih.gov This selectivity is a crucial aspect of inhibitor design, as different HDAC isoforms can have distinct biological roles, and isoform-selective inhibitors may offer more targeted therapeutic effects. google.com The mechanism of action for these compounds involves not only zinc chelation but also interactions between the indole group and specific amino acid residues lining the catalytic tunnel of the enzyme. google.com

Exploration of Interactions with Other Metalloproteins and Enzymes

The functional groups present in this compound, specifically the thiohydroximate motif, suggest a potential for interaction with various metalloproteins beyond HDACs. The coordination chemistry of hydroxamic acids and their thio-analogs is well-documented, highlighting their ability to bind metal ions. researchgate.net The sulfur and nitrogen atoms in the thiohydroximate group can act as ligands, forming stable complexes with metal centers within proteins. rsc.org

This chelating ability is the basis for the function of siderophores, which are molecules produced by bacteria to sequester essential iron (Fe(III)). researchgate.net Similarly, the thiohydroximate moiety could potentially interact with the metal cofactors of other enzymes, such as matrix metalloproteinases (MMPs) or urease, which contain zinc and nickel ions, respectively. researchgate.net The sulfur atom in organosulfur compounds, a category that includes this compound, is known to form coordinate bonds with metal ions, creating stable chelate complexes. rsc.org This interaction can inhibit metal-catalyzed reactions. rsc.org

While direct studies on this compound's interaction with a broad range of metalloproteins are not extensively reported, the known chemistry of the thiohydroximate functional group provides a strong rationale for such interactions. The specific nature and strength of these potential interactions would depend on the geometry of the enzyme's active site and the accessibility of the metal ion.

Broad-Spectrum Enzymatic Inhibition Mechanisms

The structural features of this compound suggest that its inhibitory activities may not be limited to a single class of enzymes. Enzyme inhibitors can function through various mechanisms, which are broadly categorized as competitive, non-competitive, or irreversible. mdpi.com

Competitive Inhibition : In this mode, an inhibitor that resembles the substrate competes for binding at the enzyme's active site. Given that the indole portion of this compound mimics the structure of tryptophan, it could potentially act as a competitive inhibitor for enzymes that process this amino acid or related structures.

Non-Competitive Inhibition : This occurs when an inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. mdpi.com The indole moiety could potentially engage in such allosteric interactions.

Mechanism-Based Inhibition : As seen with HDACs, this compound analogs can function as mechanism-based inhibitors. The thiohydroximate group's ability to chelate the active site zinc ion is a prime example of this type of inhibition, which is directly tied to the enzyme's catalytic mechanism. mdpi.comnih.gov

The presence of the indole ring, a common scaffold in many biologically active molecules, coupled with the metal-chelating thiohydroximate group, provides a foundation for potential interactions with a wide array of enzymes. For instance, indole-3-carbinol, a related compound, is known to be derived from the enzymatic breakdown of glucobrassicin (B1234704), a process involving a thiohydroximate-O-sulfonate intermediate. nih.gov This highlights the role of such structures as substrates or intermediates in enzymatic pathways, which also implies they can be designed as inhibitors for those same enzymes.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Indolylmethylthiohydroximate

This compound, a sulfur-containing indole (B1671886) compound, is primarily recognized as a key intermediate in the biosynthesis of indole glucosinolates in plants. nih.govresearchgate.netgenome.jp Glucosinolates are a well-studied class of plant secondary metabolites known for their role in plant defense and for their potential health effects in humans. mdpi.comnih.govwikipedia.org The core structure of this compound features a thiohydroximate functional group attached to an indolemethyl moiety. nih.gov This structure is derived from the amino acid tryptophan. agriculturejournals.cz

The current scientific understanding of this compound is largely contextual, viewed through the lens of its position within the glucosinolate metabolic pathway. genome.jpnih.gov Its transient nature as a biosynthetic intermediate means that it is not typically accumulated to high levels in plants, making its isolation and direct study challenging. frontiersin.org Consequently, much of the knowledge regarding its chemical behavior is extrapolated from the broader class of thiohydroxamic acids and thiohydroximates. researchgate.netacs.orgacs.org

Chemically, thiohydroxamic acids exist in tautomeric equilibrium between the thione and thiol forms. researchgate.net The synthesis of thiohydroximates can be achieved through various methods, including the reaction of N-hydroxyimidoyl chlorides with sulfur nucleophiles or the thioacylation of hydroxylamine (B1172632) derivatives. acs.orgthieme-connect.com The reactivity of these compounds is of interest in synthetic chemistry, particularly in the context of radical reactions, such as the Barton decarboxylation, where thiohydroxamate esters serve as radical precursors. rsc.orgwikipedia.orgunifei.edu.br

Biologically, the significance of this compound is intrinsically linked to its role as a precursor to glucobrassicin (B1234704) and related indole glucosinolates. researchgate.net The formation of this compound is a critical step that is subsequently followed by S-glucosylation, catalyzed by UDP-glucose dependent glucosyltransferases, to form desulfoglucosinolates. nih.gov The levels of this compound in plants can be influenced by various factors, including genetic regulation and environmental stimuli. For instance, studies have shown that its accumulation can be affected by the expression of developmental regulators and by external treatments such as selenium biofortification. frontiersin.orgnih.govmdpi.comfrontiersin.org Its presence has been detected in metabolomic studies of various plants, including Arabidopsis thaliana and strawberry (Fragaria × ananassa), as well as in analyses of microbial and food metabolomes. nih.govfrontiersin.orgulisboa.ptnih.govresearchgate.netnih.govmdpi.comenea.itmdpi.comscielo.broup.com

Emerging Research Opportunities in this compound Chemistry and Biology

The study of this compound presents several promising avenues for future research, spanning both its fundamental chemistry and its biological relevance.

In the realm of chemistry:

Development of Targeted Synthetic Methodologies: While general methods for thiohydroximate synthesis exist, the development of high-yield, stereoselective synthetic routes specifically for this compound and its derivatives would be highly valuable. acs.orgacs.org This would enable the production of sufficient quantities for detailed biological testing and the exploration of its chemical properties.

Exploration of Derivative Libraries: The synthesis and characterization of a library of this compound derivatives with modifications to the indole ring or the thiohydroximate group could lead to the discovery of novel compounds with unique reactivity or biological activity.

Mechanistic Studies of Reactivity: A deeper investigation into the reaction mechanisms of this compound, particularly its potential for rearrangement and its utility in radical chemistry, could uncover new synthetic applications. rsc.org

From a biological perspective:

Elucidation of Intrinsic Biological Activity: A significant gap in the current knowledge is the direct biological activity of this compound itself, independent of its role as a glucosinolate precursor. Research could focus on whether the isolated compound exhibits any antimicrobial, antifungal, or signaling properties within the plant or in other biological systems. agriculturejournals.cz

Investigation of Regulatory Mechanisms: Further studies are needed to understand the precise genetic and enzymatic regulation of this compound synthesis and turnover in plants. nih.gov This includes identifying all the enzymes involved and the transcription factors that control their expression in response to developmental cues and environmental stresses. nih.govmdpi.com

Role in Plant-Microbe Interactions: Given its presence in the plant metabolome, exploring the role of this compound in mediating interactions between plants and pathogenic or beneficial microbes is a promising area of research.

Methodological Innovations and Interdisciplinary Approaches in Thiohydroximate Research

Advancements in the study of this compound and other thiohydroximates will likely be driven by methodological innovations and interdisciplinary collaborations.

Advanced Analytical Techniques: The application of more sensitive and sophisticated analytical methods, such as advanced mass spectrometry techniques (e.g., FT-ICR-MS) and multidimensional NMR spectroscopy, will be crucial for the in-situ detection, characterization, and quantification of this transient intermediate in complex biological matrices. nih.govscielo.br The development of specific analytical standards and labeled internal standards would greatly enhance the accuracy of these measurements.

Computational Chemistry and Molecular Modeling: Computational approaches, including density functional theory (DFT) calculations, can provide valuable insights into the structure, stability, and reactivity of this compound and its tautomers. researchgate.net Molecular modeling can also be used to predict its interactions with enzymes and other biological targets.

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic processes offers a powerful strategy for producing thiohydroximates. sigmaaldrich.com The use of purified enzymes, such as glucosyltransferases, could allow for the controlled synthesis of specific glucosinolate precursors. nih.gov

Systems Biology and Metabolomics: An integrated systems biology approach, combining transcriptomics, proteomics, and metabolomics data, will be essential for building a comprehensive picture of the metabolic network in which this compound is involved. nih.govoup.com This will help to uncover novel regulatory connections and biological functions.

Collaboration between Chemists and Biologists: Close collaboration between synthetic organic chemists, analytical chemists, plant biochemists, and molecular biologists will be paramount to advancing the field. Chemists can provide the tools (synthetic compounds, analytical methods) needed by biologists to probe the function of these molecules in living systems.

By pursuing these research directions and embracing interdisciplinary approaches, the scientific community can move beyond the current understanding of this compound as a mere intermediate and unlock its full potential in both fundamental and applied research.

Q & A

Q. How can researchers ensure compliance with open-science practices when publishing this compound data?

  • Methodological Answer : Adhere to FAIR principles:
  • Deposit raw NMR/MS spectra in repositories like MetaboLights.
  • Share docking parameters (e.g., PDBQT files) on Zenodo.
  • Use standardized metadata templates (e.g., MIAME for microarrays) to enhance cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.